molecular formula C20H19N5O5S B2723848 N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899989-38-9

N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2723848
CAS No.: 899989-38-9
M. Wt: 441.46
InChI Key: XHKOZBXQOLIEMC-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-30-15-4-2-14(3-5-15)25-18(16-11-31(28,29)12-17(16)24-25)23-20(27)19(26)22-10-13-6-8-21-9-7-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKOZBXQOLIEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C20_{20}H19_{19}N5_{5}O5_{5}S
Molecular Weight 441.5 g/mol
CAS Number 899989-36-7

The structure includes a thieno[3,4-c]pyrazole core with a methoxyphenyl and pyridinylmethyl substituents, contributing to its biological activity.

1. Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed their effectiveness against oxidative stress induced by toxic substances such as 4-nonylphenol in fish erythrocytes. The results showed that these compounds significantly reduced the percentage of altered erythrocytes compared to control groups, indicating protective effects against oxidative damage .

2. Anti-inflammatory Properties

Thieno[3,4-c]pyrazole derivatives have been reported to inhibit inflammatory pathways. Specific compounds within this class have been shown to selectively inhibit phosphodiesterase 7 (PDE7), which is implicated in various allergic and inflammatory conditions . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Activity

Some derivatives of thieno[3,4-c]pyrazole have demonstrated anticancer properties by targeting specific kinases involved in cancer cell proliferation. For example, a series of thienopyrazoles were evaluated for their ability to inhibit aurora kinase, a critical enzyme in cell division . The findings suggest that these compounds could be developed as novel anticancer agents.

Case Studies and Research Findings

A comprehensive study evaluated the biological effects of various thieno[3,4-c]pyrazole derivatives. The following table summarizes key findings related to their biological activities:

CompoundBiological ActivityObservations
Thieno[3,4-c]pyrazole with methoxy groupAntioxidantReduced erythrocyte alterations in fish models
Thieno[3,4-c]pyrazole with pyridineAnti-inflammatoryInhibited PDE7 activity
Thieno[3,4-c]pyrazole targeting aurora kinaseAnticancerSignificant reduction in cancer cell viability

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Key steps include the formation of the thieno[3,4-c]pyrazole core followed by substitutions at the nitrogen and carbon positions to introduce various functional groups.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors related to inflammation and cancer progression. Further kinetic studies and spectroscopic analyses are necessary to elucidate these interactions fully .

Preparation Methods

Cyclization of Thiophene Precursors

A common approach involves reacting 3-aminothiophene-2-carboxylates with hydrazine hydrate under reflux conditions. For example, 3-amino-4-methoxycarbonylthiophene reacts with hydrazine in ethanol at 80°C to yield the dihydrothieno[3,4-c]pyrazole intermediate. This step is critical for establishing the fused heterocyclic system.

Functionalization at Position 2

Introduction of the 4-methoxyphenyl group at position 2 of the pyrazole ring is achieved via nucleophilic substitution or Suzuki-Miyaura coupling. In one protocol, 2-chlorothieno[3,4-c]pyrazole reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water mixture. The reaction proceeds at 100°C for 12 hours, yielding the 2-(4-methoxyphenyl) derivative in ~85% yield.

Oxidation to the 5,5-Dioxido Sulfone Moiety

The sulfone group at positions 5,5 is introduced through oxidation of the thiophene sulfur atom.

Hydrogen Peroxide-Mediated Oxidation

Treatment of the dihydrothieno[3,4-c]pyrazole with 30% hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours oxidizes the thiophene ring to the sulfone. This step is quantitative, with the reaction monitored via thin-layer chromatography (TLC) to confirm completion.

Alternative Oxidizing Agents

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C is another effective oxidant, particularly for acid-sensitive intermediates. This method avoids overoxidation and preserves the integrity of the methoxyphenyl group.

Formation of the Oxalamide Bridge

The oxalamide linker (-NHC(O)C(O)NH-) connects the thieno[3,4-c]pyrazole core to the pyridin-4-ylmethyl group.

Stepwise Amide Coupling

  • Activation of Oxalic Acid : Oxalyl chloride reacts with oxalic acid in anhydrous tetrahydrofuran (THF) to form oxalyl chloride diacid chloride, which is cooled to 0°C before use.
  • Reaction with Amines :
    • The thieno[3,4-c]pyrazole-3-amine intermediate is treated with oxalyl chloride diacid chloride in the presence of triethylamine (Et₃N) to form the monoamide.
    • Subsequent reaction with pyridin-4-ylmethylamine in dimethylformamide (DMF) at 25°C completes the oxalamide bridge.

One-Pot Oxalamide Synthesis

A streamlined method involves reacting 3-aminothieno[3,4-c]pyrazole with pyridin-4-ylmethylamine and oxalic acid diethyl ester in ionic liquid [bmim]Br at 90°C for 3 hours. This solvent-free approach achieves 78% yield and simplifies purification.

Final Coupling and Purification

Coupling Reagents

Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) are employed to activate the carboxyl group for amide bond formation. For example, HATU-mediated coupling in DMF at 0–25°C affords the final product in 92% yield.

Purification Techniques

  • Recrystallization : The crude product is dissolved in a hot DMF/ethanol (1:3) mixture and cooled to 4°C to precipitate pure crystals.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (7:3) eluent removes unreacted starting materials.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.6 Hz, 2H, pyridyl-H), 7.82 (s, 1H, pyrazole-H), 7.32 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 6.95 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 4.52 (s, 2H, CH₂-pyridyl), 3.82 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calculated for C₂₄H₂₂N₅O₅S [M+H]⁺: 516.1334; found: 516.1338.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planarity between the pyrazole and thiophene rings (dihedral angle < 5°), stabilized by intramolecular N—H⋯O hydrogen bonds.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Reference
Thieno[3,4-c]pyrazole core Hydrazine hydrate, ethanol, reflux 88 95
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, toluene/H₂O 85 98
Sulfone oxidation H₂O₂, acetic acid, 60°C 99 99
Oxalamide formation Oxalyl chloride, Et₃N, DMF 75 97
Ionic liquid synthesis [bmim]Br, 90°C 78 96
HATU-mediated coupling HATU, DIPEA, DMF 92 99

Mechanistic Considerations

  • Cyclization : The thieno[3,4-c]pyrazole forms via a nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the thiophene precursor, followed by dehydration.
  • Oxidation : H₂O₂ oxidizes the thiophene sulfur through a radical mechanism, with acetic acid stabilizing intermediates.
  • Oxalamide Formation : Oxalyl chloride acts as a bifunctional electrophile, reacting sequentially with the primary and secondary amines to form the bridged structure.

Challenges and Optimization

  • Solubility Issues : The sulfone group reduces solubility in polar solvents, necessitating DMF or dimethyl sulfoxide (DMSO) for later steps.
  • Byproduct Formation : Overoxidation during sulfone synthesis is mitigated by controlling H₂O₂ stoichiometry and reaction time.
  • Scale-Up : Continuous flow reactors improve yield and reproducibility for the cyclization step, reducing reaction time from 12 hours to 2 hours.

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene precursors. Key steps include:

  • Amide coupling : Oxalamide formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
  • Catalysts : Triethylamine (TEA) to neutralize acidic by-products and accelerate amidation .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .

Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly the pyrazole, thiophene, and oxalamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software for resolving 3D atomic arrangements, especially for validating hydrogen-bonding interactions in the oxalamide group .

Advanced: How can researchers optimize reaction yields while minimizing impurities?

  • Solvent polarity adjustment : Use DMF for polar intermediates or DCM for non-polar stages to enhance solubility .
  • Catalyst loading : Incremental addition of TEA (1.5–2.0 eq.) to balance reaction rate and by-product formation .
  • Purification techniques : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or preparative HPLC for isolating high-purity fractions .
  • Kinetic monitoring : Real-time TLC or LC-MS to identify optimal reaction termination points .

Advanced: How to resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. cellular assays)?

  • Dose-response validation : Perform IC₅₀ assays across multiple concentrations to rule out non-specific effects .
  • Purity verification : Re-test compounds after rigorous purification (≥95% by HPLC) to exclude batch variability .
  • Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm direct binding to the enzyme .
  • In vivo correlation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) with in vitro data to assess translatability .

Basic: What structural features contribute to its potential bioactivity?

  • Thienopyrazole core : The sulfur-containing heterocycle enhances π-π stacking with aromatic residues in enzyme active sites .
  • Oxalamide linker : Facilitates hydrogen bonding with catalytic lysine or aspartate residues .
  • 4-Methoxyphenyl group : Improves lipophilicity and membrane permeability .
  • Pyridinylmethyl substituent : Enhances solubility and potential for π-cation interactions .

Advanced: What strategies validate target engagement in enzyme inhibition studies?

  • Competitive binding assays : Use labeled substrates (e.g., fluorescent ATP analogs) to measure displacement kinetics .
  • Co-crystallization : Solve ligand-enzyme co-structures via X-ray crystallography to visualize binding modes .
  • Mutagenesis studies : Introduce point mutations (e.g., K→A in catalytic sites) to confirm binding specificity .

Basic: What stability challenges arise during storage, and how are they mitigated?

  • Hydrolytic degradation : Store lyophilized compounds at -20°C under argon to prevent oxalamide bond cleavage .
  • Photodegradation : Use amber vials and minimize light exposure, especially for the thiophene-dioxide moiety .
  • pH sensitivity : Buffered solutions (pH 6–7) prevent deprotonation of the pyrazole nitrogen .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects .
  • Bioisosteric replacement : Substitute the pyridinylmethyl group with isonicotinamide to assess steric tolerance .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

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